Ethyl 3-((3,4-dichlorophenyl)amino)benzoate
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Overview
Description
Ethyl 3-((3,4-dichlorophenyl)amino)benzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, which is further substituted with a 3,4-dichlorophenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((3,4-dichlorophenyl)amino)benzoate typically involves the reaction of 3,4-dichloroaniline with ethyl 3-bromobenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((3,4-dichlorophenyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like sodium hydroxide or acids like hydrochloric acid can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives.
Scientific Research Applications
Ethyl 3-((3,4-dichlorophenyl)amino)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-((3,4-dichlorophenyl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-((3,4-dichlorophenyl)hydrazinecarboxylate: This compound is similar in structure but contains a hydrazine group instead of an amino group.
Ethyl 4-((3,4-dichlorophenyl)amino)benzoate: Similar structure with the amino group at a different position on the benzoate ring.
Uniqueness
Ethyl 3-((3,4-dichlorophenyl)amino)benzoate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H13Cl2NO2 |
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Molecular Weight |
310.2 g/mol |
IUPAC Name |
ethyl 3-(3,4-dichloroanilino)benzoate |
InChI |
InChI=1S/C15H13Cl2NO2/c1-2-20-15(19)10-4-3-5-11(8-10)18-12-6-7-13(16)14(17)9-12/h3-9,18H,2H2,1H3 |
InChI Key |
SEQAVTPKXFWZID-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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